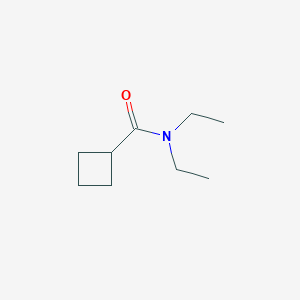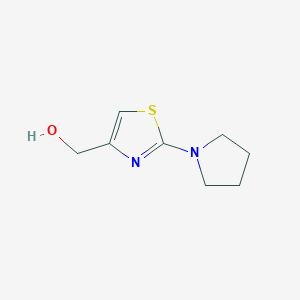
2-Isobutyl-6-methoxyisonicotinic acid methyl ester
描述
2-Isobutyl-6-methoxyisonicotinic acid methyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of an isobutyl group, a methoxy group, and a methyl ester functional group attached to the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methoxyisonicotinic acid methyl ester typically involves the esterification of 2-Isobutyl-6-methoxy-isonicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Isobutyl-6-methoxyisonicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-Isobutyl-6-methoxyisonicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Isobutyl-6-methoxyisonicotinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of specific proteins. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
Isonicotinic acid methyl ester: A simpler derivative with similar ester functionality but lacking the isobutyl and methoxy groups.
Nicotinic acid methyl ester: Another related compound with a different substitution pattern on the pyridine ring.
2-Isobutyl-isonicotinic acid: Lacks the methoxy group but shares the isobutyl substitution.
Uniqueness
2-Isobutyl-6-methoxyisonicotinic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-10-6-9(12(14)16-4)7-11(13-10)15-3/h6-8H,5H2,1-4H3 |
InChI 键 |
MKKIECMZHKIJMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester](/img/structure/B8506395.png)







![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)



![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)
